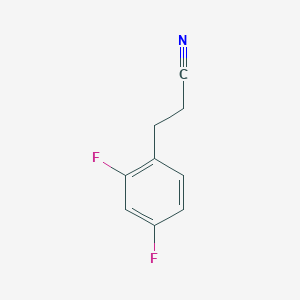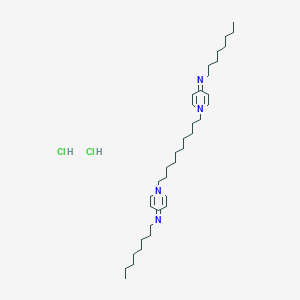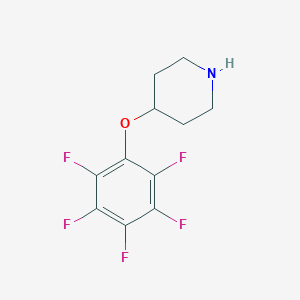
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine, commonly known as PFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFP is a piperidine derivative with a unique structure that makes it an attractive candidate for research purposes.
作用機序
The mechanism of action of PFP is not well understood, but it is believed to involve the modulation of various biological processes, including enzyme activity and protein-protein interactions. PFP has been shown to inhibit the activity of various enzymes, including phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. PFP has also been shown to modulate the interaction between proteins, which can affect various cellular processes.
生化学的および生理学的効果
The biochemical and physiological effects of PFP are dependent on the concentration and duration of exposure. PFP has been shown to have cytotoxic effects on various cancer cell lines, which may be due to its ability to inhibit enzyme activity and modulate protein-protein interactions. PFP has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using PFP in lab experiments is its unique structure, which makes it an attractive candidate for research purposes. PFP is also relatively easy to synthesize and purify, which makes it readily available for research. However, one of the limitations of using PFP in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research of PFP. One potential direction is the investigation of PFP as a potential drug candidate for the treatment of various diseases. Another direction is the synthesis of new compounds based on the structure of PFP with potential biological activities. Additionally, the use of PFP as a catalyst for various organic reactions and the synthesis of fluorinated polymers with unique properties are also potential future directions for research.
合成法
The synthesis of PFP involves the reaction between 2,3,4,5,6-pentafluorophenol and piperidine in the presence of a base catalyst. The reaction results in the formation of PFP as a white crystalline solid. The purity and yield of PFP can be improved by using different solvents and reaction conditions.
科学的研究の応用
PFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, PFP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. PFP has also been used as a building block for the synthesis of various compounds with potential biological activities.
In material science, PFP has been used as a precursor for the synthesis of fluorinated polymers with unique properties, such as high thermal stability and chemical resistance. PFP has also been used as a catalyst for various organic reactions due to its Lewis acid properties.
特性
CAS番号 |
126120-37-4 |
|---|---|
製品名 |
4-(2,3,4,5,6-Pentafluorophenoxy)piperidine |
分子式 |
C11H10F5NO |
分子量 |
267.19 g/mol |
IUPAC名 |
4-(2,3,4,5,6-pentafluorophenoxy)piperidine |
InChI |
InChI=1S/C11H10F5NO/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-1-3-17-4-2-5/h5,17H,1-4H2 |
InChIキー |
OYYZSLYPOJDPLB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F |
正規SMILES |
C1CNCCC1OC2=C(C(=C(C(=C2F)F)F)F)F |
同義語 |
4-(PENTAFLUOROPHENOXY)PIPERIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
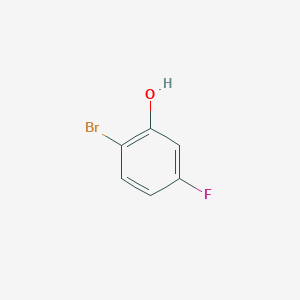
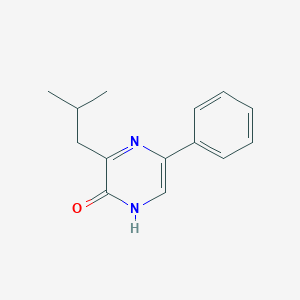
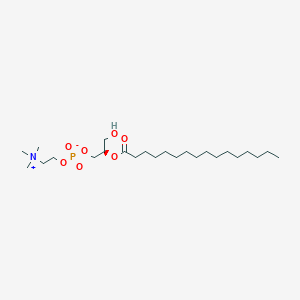
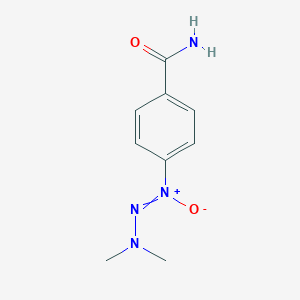
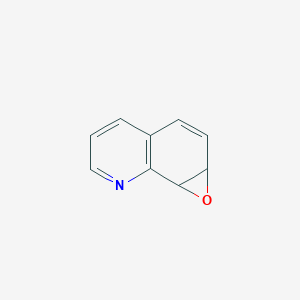

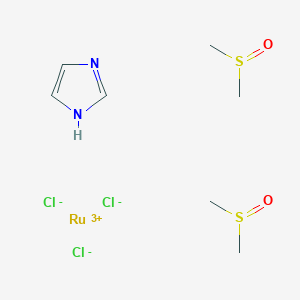
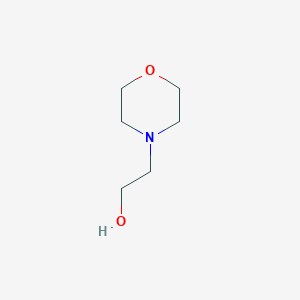
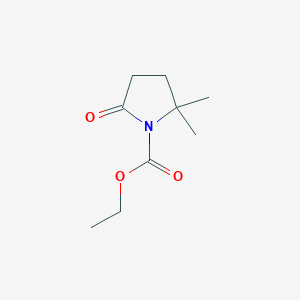
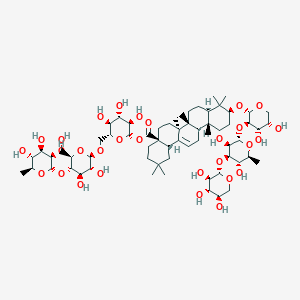
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
